

Spectroscopic and Spectrometric Elucidation of 2-(4-Nitrophenoxy)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)pyrimidine

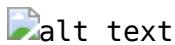
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound **2-(4-Nitrophenoxy)pyrimidine** (CAS No. 181801-29-6). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and representative experimental protocols. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Compound Information

Property	Value
IUPAC Name	2-(4-Nitrophenoxy)pyrimidine
CAS Number	181801-29-6
Molecular Formula	C ₁₀ H ₇ N ₃ O ₃
Molecular Weight	217.18 g/mol
Structure	 alt text

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **2-(4-Nitrophenoxy)pyrimidine**. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.65	Doublet	2H	Pyrimidine H-4, H-6
~8.30	Doublet	2H	Nitrophenyl H-3, H-5
~7.30	Doublet	2H	Nitrophenyl H-2, H-6
~7.15	Triplet	1H	Pyrimidine H-5

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~164.0	Pyrimidine C-2
~158.5	Pyrimidine C-4, C-6
~155.0	Nitrophenyl C-1 (ipso)
~145.0	Nitrophenyl C-4 (ipso)
~125.5	Nitrophenyl C-3, C-5
~121.0	Nitrophenyl C-2, C-6
~117.0	Pyrimidine C-5

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H Aromatic Stretch
~1600-1580	Strong	C=N Stretch (Pyrimidine Ring)
~1520, ~1345	Strong	Asymmetric & Symmetric NO ₂ Stretch
~1480-1440	Medium	Aromatic C=C Stretch
~1250-1200	Strong	Aryl-O Stretch

Table 4: Mass Spectrometry Data

Technique	Expected m/z
Electrospray Ionization (ESI)	[M+H] ⁺ : 218.05, [M+Na] ⁺ : 240.03
Electron Ionization (EI)	Molecular Ion [M] ⁺ : 217.05, with significant fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for a compound such as **2-(4-Nitrophenoxy)pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

- Collect 16 to 64 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to approximately 220-250 ppm.
 - Employ a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.
 - Accumulate several thousand scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

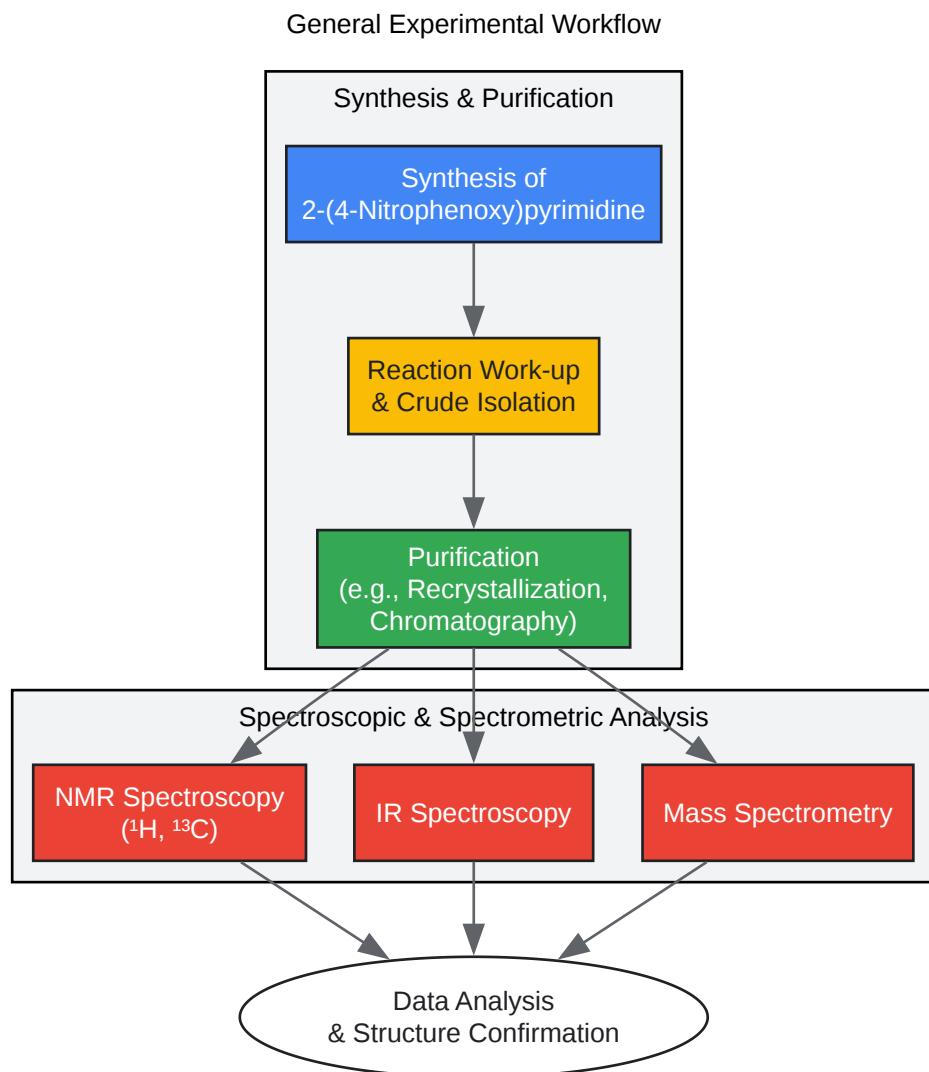
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation (ESI): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition (ESI):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
 - Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any adducts or fragments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like **2-(4-Nitrophenoxy)pyrimidine**.



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Caption: General workflow for synthesis and characterization.

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